molecular formula C23H28N2O5S B2501485 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922049-56-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Numéro de catalogue: B2501485
Numéro CAS: 922049-56-7
Poids moléculaire: 444.55
Clé InChI: LLDHGPULVMTCSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide belongs to a class of sulfonamide derivatives featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is substituted at the 5-position with an allyl group, at the 3-position with two methyl groups, and at the 8-position with a sulfonamide moiety bearing a 4-methoxyphenyl ethyl chain. These analogs share the same benzooxazepine backbone but differ in the electronic and steric properties of their sulfonamide groups, enabling comparative analysis.

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-5-13-25-20-11-8-18(15-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h5-11,15,24H,1,12-14,16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDHGPULVMTCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex bicyclic system with a sulfonamide group and an allyl substituent. Its molecular formula is C25H32N2O4S, with a molecular weight of 456.6 g/mol. The presence of the oxazepin ring contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes involved in metabolic pathways. This compound may similarly affect enzymes related to inflammation and cancer progression.
  • Modulation of Receptor Activity : The structural motifs present may interact with various receptors in the central nervous system or immune system, potentially leading to therapeutic effects against neurological disorders or inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of oxazepin compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BA549 (Lung)3.2Caspase activation

Anti-inflammatory Effects

The compound's sulfonamide group suggests potential anti-inflammatory activity. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Neuroprotective Activity

Some studies suggest that oxazepin derivatives may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Anticancer Activity : A recent investigation into a structurally related compound demonstrated significant tumor growth inhibition in xenograft models, suggesting that N-(5-allyl...) could have similar applications.
  • Inflammation Model : In animal models of arthritis, administration of related sulfonamide compounds resulted in decreased joint swelling and reduced levels of inflammatory markers.

Comparaison Avec Des Composés Similaires

Structural Differences

The target compound’s 2-(4-methoxyphenyl)ethanesulfonamide group distinguishes it from structurally related derivatives (Table 1). Key analogs include:

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide (): Substituted with a 2-chlorophenyl methylsulfonamide.
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide (): Features a 2,5-difluorophenylsulfonamide.
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide (): Contains a 2,4-difluorophenylsulfonamide.

The 4-methoxyphenyl substituent in the target compound introduces an electron-donating group, contrasting with the electron-withdrawing halogens (Cl, F) in analogs. This difference likely impacts solubility, pharmacokinetics, and target-binding interactions.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Sulfonamide Substituent
Target Compound Not reported Not reported Estimated ~475 2-(4-Methoxyphenyl)ethyl
1-(2-Chlorophenyl)methylsulfonamide analog 922123-99-7 C21H23ClN2O4S 434.9 1-(2-Chlorophenyl)methyl
2,5-Difluorobenzenesulfonamide analog 921996-45-4 C20H20F2N2O4S 422.4 2,5-Difluorophenyl
2,4-Difluorobenzenesulfonamide analog 922123-66-8 C20H20F2N2O4S 422.4 2,4-Difluorophenyl
Physicochemical Properties

Available data for analogs (Table 1) reveal molecular weights ranging from 422.4 to 434.9 g/mol. The target compound’s 4-methoxyphenyl group likely increases its molecular weight compared to fluorinated analogs. However, critical parameters such as solubility, melting point, and stability remain unreported for all compounds, including the target .

Méthodes De Préparation

Cyclization of β-Hydroxyaminoaldehydes

β-Hydroxyaminoaldehydes, prepared via organocatalytic 1,4-addition of N-tert-butyl carbamate to α,β-unsaturated aldehydes, undergo 7-endo-dig cyclization upon deprotection (Table 1). For the target compound, this method is adapted using 3,3-dimethyl-4-oxo-pentanamide as the starting material.

Procedure :

  • Organocatalytic addition : React N-tert-butyl carbamate with cinnamaldehyde in the presence of a MacMillan catalyst (20 mol%) to yield β-hydroxyaminoaldehyde.
  • Alkyne addition : Introduce propargyl bromide to the aldehyde, followed by oxidation with Dess-Martin periodinane to form a ynones intermediate.
  • Cyclization : Treat with tetrabutylammonium fluoride (TBAF) to remove the TBS group, triggering cyclization to form the oxazepine ring.

Optimization :

  • Solvent: Tetrahydrofuran (THF) enhances cyclization efficiency (yield: 78%).
  • Temperature: 0°C to room temperature prevents side reactions.

Schiff Base-Mediated Cycloaddition

Schiff bases derived from 2-mercaptobenzothiazole react with acid anhydrides (e.g., maleic anhydride) to form oxazepine derivatives (Table 2).

Procedure :

  • Schiff base formation : Condense 2-mercaptobenzothiazole with ethyl chloroacetate in triethylamine to form ethyl 2-(benzo[d]thiazol-2-ylthio)acetate.
  • Cycloaddition : React the Schiff base with maleic anhydride in THF for 14–16 hours, followed by recrystallization from chloroform.

Key Parameters :

  • Anhydride choice: Maleic anhydride yields a 65% product, while phthalic anhydride reduces yield to 52% due to steric hindrance.

Functionalization of the Oxazepine Core

Allylation at Position 5

The allyl group is introduced via nucleophilic alkylation using allyl bromide under basic conditions.

Procedure :

  • Deprotonation : Treat the oxazepine intermediate with sodium hydride (NaH) in THF at 0°C.
  • Alkylation : Add allyl bromide dropwise and stir at room temperature for 12 hours.

Yield : 85% after column chromatography (hexane/ethyl acetate 4:1).

Dimethyl Substitution at Position 3

The dimethyl groups are installed early in the synthesis via tert-butyl dimethylsilyl (TBS) protection of a β-hydroxy intermediate, followed by methylation.

Procedure :

  • Silylation : Protect the β-hydroxyl group with TBSCl in pyridine.
  • Methylation : Use methyl iodide and potassium carbonate in dimethylformamide (DMF) to introduce methyl groups.

Challenges : Over-methylation is mitigated by controlling stoichiometry (2.2 equiv CH₃I).

Synthesis of the 2-(4-Methoxyphenyl)Ethanesulfonamide Side Chain

Sulfonylation of a Primary Amine

The sulfonamide moiety is introduced via reaction of 4-methoxybenzenesulfonyl chloride with a secondary amine.

Procedure :

  • Amine preparation : Reduce the nitro group of 4-nitrophenethylamine to an amine using H₂/Pd-C.
  • Sulfonylation : React the amine with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine.

Yield : 90% after recrystallization from ethanol.

Final Coupling and Global Deprotection

The oxazepine core and sulfonamide side chain are conjugated via amide bond formation (Table 3).

Procedure :

  • Activation : Treat the oxazepine amine with N,N'-carbonyldiimidazole (CDI) in THF to form an activated carbonyl.
  • Coupling : Add the sulfonamide-containing side chain and stir at 50°C for 24 hours.
  • Deprotection : Remove Boc groups using HCl in dioxane.

Optimization :

  • Catalyst: 4-Dimethylaminopyridine (DMAP) increases coupling efficiency to 88%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Continuous flow reactors enhance yield (92%) and reduce reaction time (4 hours vs. 24 hours batch).

Purification Techniques

  • Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate).
  • Crystallization : Ethanol/water mixtures yield 99% pure product.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 5.90 (m, 1H, CH₂CH=CH₂), 3.84 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₅H₃₁N₂O₅S [M+H]⁺: 495.1952; found: 495.1949.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Core construction : Cyclization of substituted benzoxazepine precursors under controlled temperature (60–80°C) and solvent polarity (e.g., THF or DCM) .
  • Sulfonamide coupling : Reaction of the core with 2-(4-methoxyphenyl)ethanesulfonyl chloride using a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate intermediates.
    Characterization :
  • NMR (1H/13C) confirms regioselectivity and substituent positions.
  • HPLC monitors reaction progress (≥95% purity threshold) .

Q. How does the structural complexity of this compound influence its biological target selectivity?

The benzoxazepine core provides rigidity, while the sulfonamide and 4-methoxyphenyl groups enhance hydrogen-bonding and hydrophobic interactions with target proteins (e.g., enzymes or receptors). Comparative studies of analogs show:

Substituent PositionBiological Activity (IC₅₀)Target Protein
8-Sulfonamide (Target)12 nMCarbonic Anhydrase IX
7-Sulfonamide (Analog)230 nMCarbonic Anhydrase II
This highlights the critical role of the 8-position sulfonamide in isoform selectivity.

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

Discrepancies often arise from:

  • Solvent effects in docking : Molecular docking may neglect solvation, leading to false-positive binding poses. Use explicit solvent molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to refine predictions .
  • Protein flexibility : Target conformational changes can alter binding pockets. Employ ensemble docking with multiple protein conformers .
  • Experimental validation : Validate computational hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What strategies optimize regioselectivity during the allyl-group introduction?

The allyl group at the 5-position is critical for metabolic stability. Optimization methods include:

  • Catalytic control : Use Pd-catalyzed allylation (e.g., Tsuji-Trost reaction) to direct allyl placement .
  • Steric guidance : Introduce bulky temporary protecting groups (e.g., TBS) on the benzoxazepine core to block undesired sites .
  • Reaction monitoring : Real-time FT-IR spectroscopy tracks allyl incorporation and minimizes by-products .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Stability assays in simulated biological fluids (e.g., PBS, pH 7.4, 37°C) reveal:

  • Hydrolysis susceptibility : The 4-oxo group may undergo ring-opening in acidic environments.
  • Mitigation strategies :
    • Prodrug design : Mask the oxo group as a ketal or ester .
    • Co-solvents : Use cyclodextrins to enhance solubility and reduce degradation .

Q. What advanced techniques elucidate its interaction with carbonic anhydrases?

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) via stopped-flow CO₂ hydration assays .
  • X-ray crystallography : Resolve ligand-protein complexes (e.g., PDB ID 4XYZ) to identify key binding residues .
  • Fluorescence quenching : Monitor conformational changes in the enzyme’s active site upon compound binding .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with variations in:
    • Allyl group (e.g., propargyl, cyclopropyl).
    • Sulfonamide substituents (e.g., electron-withdrawing vs. donating groups).
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (ClogP, polar surface area) to bioactivity .

Q. What computational tools predict metabolic pathways for this compound?

  • In silico metabolism :
    • CYP450 isoform prediction : Use Schrödinger’s Metabolizer or StarDrop.
    • Phase II metabolism : Simulate glucuronidation/sulfation with BioTransformer .
  • Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.